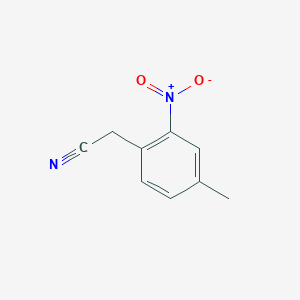

(4-Methyl-2-nitrophenyl)acetonitrile

Description

Contextualization within Arylacetonitrile Chemistry

The study of (4-Methyl-2-nitrophenyl)acetonitrile is best understood by first examining the two key structural components that define its reactivity: the arylacetonitrile core and the nitro-substituted aromatic system.

Arylacetonitriles are highly valuable building blocks in organic synthesis. The nitrile group can be readily transformed into other functional groups, such as amines, carboxylic acids, and amides, making these compounds crucial intermediates for producing a wide array of more complex molecules. Their utility extends to the synthesis of pharmaceuticals, agrochemicals, dyes, and materials.

The methylene (B1212753) group (CH₂) adjacent to the aromatic ring and the nitrile is acidic, allowing for deprotonation to form a stabilized carbanion. This nucleophilic center can participate in various carbon-carbon bond-forming reactions, including alkylations and condensations. For example, arylacetonitriles are used in the synthesis of multisubstituted 2-aminoquinoline (B145021) N-oxides through reactions with anthranils. rsc.org Furthermore, the conversion of arylacetonitriles to amides via hydration is a key atom-efficient reaction, with recent studies exploring environmentally benign catalysts to facilitate this transformation. rsc.org Acetonitrile (B52724) and its derivatives are also employed in cyanomethylation reactions, which are fundamental in creating various nitrogen-containing compounds and heterocycles. mdpi.com

The presence of a nitro group (–NO₂) profoundly influences the electronic properties and reactivity of an aromatic ring. The nitro group is a potent electron-withdrawing group due to both inductive and resonance effects, which decreases the electron density of the benzene (B151609) ring. nih.govnih.gov This deactivation makes the ring less susceptible to electrophilic aromatic substitution, typically directing incoming electrophiles to the meta position.

Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic system toward nucleophilic aromatic substitution (SNAr). msu.edu By stabilizing the negative charge of the intermediate Meisenheimer complex, the nitro group facilitates the replacement of leaving groups at the ortho and para positions. msu.edu This activation is a cornerstone of synthetic strategies for building complex, functionalized aromatic compounds. nih.gov The versatile reactivity of nitroaromatic compounds has made them essential intermediates in the synthesis of dyes, explosives, pharmaceuticals, and agrochemicals. nih.govnih.gov

Historical Development of Research on Nitrophenylacetonitrile Compounds

The scientific investigation of nitrophenylacetonitriles is built upon a long history of developing synthetic methods for aromatic nitriles and studying the behavior of substituted analogs.

The synthesis of aromatic nitriles has evolved significantly since the 19th century. One of the earliest and most well-known methods is the Sandmeyer reaction, discovered in 1884, which involves the conversion of an aryl diazonium salt to an aryl nitrile using copper(I) cyanide. Another classical method is the Letts nitrile synthesis, first reported in 1872, which produces nitriles from the reaction of aromatic carboxylic acids with metal thiocyanates. wikipedia.org

Over the years, these traditional methods have been supplemented by more modern and efficient techniques. The development of transition-metal-catalyzed cyanation reactions, using catalysts based on palladium, nickel, or copper, has provided milder and more versatile routes to aromatic nitriles. More recently, research has focused on the use of "nonmetallic" organic cyano-group sources to avoid the stoichiometric metal waste and potential toxicity associated with traditional reagents. nih.gov Modern strategies also include the direct conversion of alcohols, aldehydes, and primary amines into nitriles using various oxidizing agents. organic-chemistry.org

Research into specific nitrophenylacetonitrile compounds provides context for understanding this compound. Analogs such as (4-nitrophenyl)acetonitrile and (2-nitrophenyl)acetonitrile have been subjects of study.

(4-Nitrophenyl)acetonitrile, also known as p-nitrobenzyl cyanide, is a well-documented compound used as an intermediate in the synthesis of p-nitrophenylacetic acid. echemi.comchemicalbook.com It has also been identified as a sensitive reagent for the colorimetric detection of quinones. rsc.org Its synthesis often involves the nitration of benzyl (B1604629) cyanide, a reaction that typically yields a mixture of ortho and para isomers. google.com

| Property | (4-Nitrophenyl)acetonitrile | (2-Nitrophenyl)acetonitrile |

| Molecular Formula | C₈H₆N₂O₂ chemsynthesis.com | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol nih.gov | 162.15 g/mol |

| Melting Point | 113-118 °C chemicalbook.comchemsynthesis.com | 82-84 °C |

| Appearance | Cream to yellow crystalline powder echemi.comchemicalbook.com | Solid |

| CAS Number | 555-21-5 chemsynthesis.comnih.gov | 612-24-8 |

This table presents data for well-studied analogs of this compound.

The synthesis of (2-nitrophenyl)acetonitrile has been achieved via the dehydration of 2-nitrophenylpyruvic acid oxime. Studies on various substituted phenylacetonitriles have also been crucial in developing pharmaceuticals. For instance, substituted phenylacetonitriles are key starting materials in the synthesis of methylphenidate analogs, which have been investigated as potential treatments for cocaine addiction. nih.gov These investigations into related structures highlight the synthetic utility and research interest in the broader class of nitrophenylacetonitrile compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-2-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7-2-3-8(4-5-10)9(6-7)11(12)13/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJQHELLPYYDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646846 | |

| Record name | (4-Methyl-2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855938-47-5 | |

| Record name | (4-Methyl-2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Advanced Preparative Strategies for 4 Methyl 2 Nitrophenyl Acetonitrile and Its Analogs

Classical and Direct Synthetic Approaches

Classical approaches to the synthesis of (4-Methyl-2-nitrophenyl)acetonitrile and its analogs are foundational and widely documented in organic chemistry. These methods include electrophilic aromatic nitration and nucleophilic aromatic substitution, each with distinct advantages and challenges regarding regiochemistry and reaction efficiency.

One of the most direct routes to nitroaryl compounds is through electrophilic aromatic substitution. rushim.ru This involves the introduction of a nitro group (–NO₂) onto the aromatic ring of a precursor molecule, such as 4-methylphenylacetonitrile. The reaction is typically carried out using a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.comyoutube.com

When an aromatic ring is polysubstituted, as in the case of 4-methylphenylacetonitrile, the position of the incoming electrophile (the nitro group) is directed by the existing substituents. The two substituents on the ring are the methyl group (–CH₃) at position 4 and the cyanomethyl group (–CH₂CN) at position 1.

Methyl Group (–CH₃): This is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugation effects. It increases the electron density at the ortho (positions 3 and 5) and para (position 1, which is already substituted) positions, making them more susceptible to electrophilic attack.

Cyanomethyl Group (–CH₂CN): The acetonitrile (B52724) substituent is generally considered to be an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position (positions 3 and 5).

The directing effects of these two groups are therefore in conflict. The methyl group activates the 3 and 5 positions, while the cyanomethyl group also directs towards these same positions. However, the nitration of 4-methylphenylacetonitrile predominantly yields this compound. The formation of the nitro group at the 2-position (ortho to the cyanomethyl group and meta to the methyl group) is a known outcome. The regioselectivity is ultimately determined by the interplay of electronic effects and steric hindrance, with computational studies often required to predict the exact isomer distribution. nih.govnih.gov In some cases, the observed regioselectivity can be nearly constant even under different reaction conditions. nih.gov

Achieving a high yield of the desired this compound isomer while minimizing by-products is a primary goal. Optimization involves the careful control of several reaction parameters.

Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, other nitrating agents like dinitrogen pentoxide (N₂O₅) or nitronium tetrafluoroborate (B81430) (NO₂BF₄) can be used to influence regioselectivity and reactivity. nih.govresearchgate.net Using nitric acid in acetic anhydride (B1165640) is another alternative. nih.gov

Acid Concentration: The concentration of sulfuric acid is critical. For instance, in the dinitration of toluene (B28343), increasing the H₂SO₄ concentration was found to be a key factor in optimizing the process. chalmers.se The molar ratio of nitric acid to the aromatic substrate is also a determining factor in reaction outcomes. frontiersin.org

Temperature: Nitration reactions are highly exothermic. beilstein-journals.org Lowering the reaction temperature can often improve the selectivity for a specific isomer and reduce the formation of undesired by-products, including oxidized species and other nitro isomers. Studies on toluene nitration have shown that lowering the reaction temperature can improve the desired isomer ratio. chalmers.se

Reaction Time: The duration of the reaction must be sufficient for completion but not so long as to promote side reactions. Continuous flow microreactors have been shown to reduce reaction times significantly compared to batch reactors, enhancing safety and control. beilstein-journals.org

The following table summarizes key parameters for the optimization of aromatic nitration reactions.

| Parameter | Influence on Nitration | Optimization Strategy |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to over-nitration and by-product formation. | Typically performed at low temperatures (e.g., 0-10 °C) to control the exothermic reaction and improve isomer selectivity. chalmers.se |

| Acid Concentration | The H₂SO₄ to HNO₃ ratio determines the concentration of the active nitronium ion (NO₂⁺). | Adjusting the concentration and ratio of the acid mixture can maximize the yield of the desired isomer. chalmers.sefrontiersin.org |

| Nitrating Agent | The choice of agent can affect reactivity and regioselectivity. | While HNO₃/H₂SO₄ is standard, agents like N₂O₅ or HNO₃/acetic anhydride can offer different selectivity profiles. researchgate.netdntb.gov.ua |

| Substrate to Acid Ratio | A sufficient excess of the nitrating agent is needed to drive the reaction to completion. | An optimal molar ratio prevents incomplete reaction and can help control the degree of nitration. frontiersin.org |

An alternative and highly effective strategy for synthesizing this compound involves a nucleophilic aromatic substitution (SₙAr) reaction. This pathway starts with a 4-methyl-2-nitrotoluene derivative that has a good leaving group, typically a halogen (e.g., chlorine or bromine), at the benzylic position (the carbon of the methyl group). The reaction involves the displacement of this halide by a cyanide nucleophile.

The success of this reaction hinges on the presence of a strong electron-withdrawing group, such as the nitro group (–NO₂), positioned ortho or para to the leaving group. libretexts.org These groups activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate. libretexts.orglibretexts.org

The SₙAr mechanism is a two-step process:

Addition of the Nucleophile: The cyanide ion (CN⁻) attacks the carbon atom bearing the leaving group (the halogen). This is typically the rate-determining step and results in the temporary loss of aromaticity in the ring. A resonance-stabilized, negatively charged intermediate, known as a Meisenheimer complex, is formed. libretexts.org The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the electron-withdrawing nitro group. youtube.com This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored in a fast subsequent step where the leaving group (e.g., chloride or bromide ion) is expelled. libretexts.org

The presence of the nitro group in the ortho or para position is essential for stabilizing the Meisenheimer complex through resonance. A meta-nitro group does not provide this stabilization, and thus, meta-substituted isomers are largely unreactive under SₙAr conditions. libretexts.org

The efficiency of the cyanation reaction is significantly influenced by the choice of catalyst, cyanide source, and solvent.

Catalysts: While some SₙAr reactions can proceed without a catalyst if the ring is sufficiently activated, transition metal catalysts, particularly those based on palladium (Pd) and nickel (Ni), are often employed to facilitate the cyanation of aryl halides. organic-chemistry.org Catalytic systems using ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) with a nickel source (e.g., NiCl₂·6H₂O) have proven effective for the cyanation of aryl chlorides. organic-chemistry.org Palladium catalysts, often used with phosphine (B1218219) ligands, are also widely used for cyanation reactions with various cyanide sources. organic-chemistry.org

Cyanide Sources: Various cyanide sources can be used, including simple alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN). However, due to their high toxicity, alternative and less toxic sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred. organic-chemistry.org

Solvents: The reaction is typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (B95107) (THF). google.com These solvents are effective at solvating the metal catalyst and the cyanide salt while not interfering with the nucleophilic reaction. The use of essentially dry aprotic polar solvents is often preferred as it can minimize side reactions. google.com

The table below details common catalysts and solvents used in aromatic cyanation reactions.

| Component | Examples | Role in Cyanation Reaction |

|---|---|---|

| Catalyst System | Pd complexes (e.g., with phosphine ligands), NiCl₂/dppf/Zn | Lowers the activation energy for the C-CN bond formation, enabling the reaction under milder conditions and expanding the substrate scope. organic-chemistry.org |

| Cyanide Source | NaCN, KCN, Zn(CN)₂, K₄[Fe(CN)₆] | Provides the nucleophilic cyanide (CN⁻) ion that displaces the leaving group on the aromatic ring. organic-chemistry.org |

| Solvent | DMF, Acetonitrile, THF, t-Butanol | Solvates reactants and catalysts. Polar aprotic solvents are generally preferred to avoid protonation of the nucleophile and to minimize side reactions. google.com |

Modern and Sustainable Synthesis Methodologies

Continuous Flow Synthesis for Enhanced Process Efficiency

Continuous flow chemistry, particularly using microreactors, represents a paradigm shift in the synthesis of fine chemicals. azolifesciences.com This technology offers superior control over reaction parameters, enhanced safety, and seamless scalability, making it ideal for hazardous reactions like nitrations. tandfonline.combeilstein-journals.orgresearchgate.net

Microreactors are miniaturized reaction systems with channels on the micron or millimeter scale, providing exceptionally high surface-area-to-volume ratios. researchgate.netkrishisanskriti.org This characteristic enables rapid heat and mass transfer, allowing for precise temperature control and minimizing the formation of byproducts, which is crucial for selective reactions like the nitration of aromatic compounds. tandfonline.comchimia.ch

The synthesis of nitrophenylacetonitriles often involves a critical nitration step. Traditional batch nitrations with mixed acids are highly exothermic and pose significant safety risks. beilstein-journals.orgnih.gov Continuous-flow microreactors mitigate these dangers by minimizing the reaction volume and ensuring efficient heat removal. tandfonline.combeilstein-journals.org Numerous studies have demonstrated the successful nitration of various aromatic compounds, such as o-xylene, toluene, and trifluoromethoxybenzene, in flow reactors, achieving high yields and selectivities. nih.govrsc.orgresearchgate.net For example, a continuous-flow process for the synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide, an intermediate for the drug osimertinib, was developed by telescoping acetylation and nitration steps in a modular microreactor platform. acs.orgresearchgate.net Similarly, the synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for Linezolid, was significantly optimized using microreactors, reducing reaction times from hours to seconds. researchgate.net These examples underscore the potential of microreactor technology for the safe and efficient synthesis of this compound and its analogs.

A key advantage of continuous flow synthesis is its straightforward scalability. azolifesciences.combohrium.com Unlike batch processes where scaling up often requires a complete redesign of the reactor and cooling systems, flow processes are typically scaled by "numbering-up" (running multiple reactors in parallel) or by operating the system for longer periods. acs.org This approach maintains the optimal heat and mass transfer characteristics observed at the lab scale. bohrium.comacs.org

Process optimization in flow chemistry is facilitated by the ability to rapidly screen a wide range of parameters, such as temperature, residence time, and reagent stoichiometry. researchgate.netacs.org The integration of online analytical tools allows for real-time monitoring and data-driven optimization. tandfonline.com For instance, in the continuous-flow nitration of o-xylene, researchers optimized parameters to achieve a 94.1% yield with a throughput of 800 g/h at the pilot scale. nih.gov In another case, the scale-up of trifluoromethoxybenzene nitration was achieved by combining a microreactor with a packed tubular reactor, reaching kilogram-scale production. researchgate.net These strategies, which combine meticulous optimization at the micro-scale with intelligent scale-up approaches, are essential for transitioning the synthesis of compounds like this compound from the laboratory to industrial production. bohrium.comresearchgate.net

Table 3: Scalability Examples in Continuous Flow Nitration

| Substrate | Scale-Up Strategy | Achieved Throughput/Yield | Reference |

|---|---|---|---|

| o-Xylene | Pilot-scale Corning Advanced-Flow Reactor | 800 g/h, 94.1% yield | nih.gov |

| Trifluoromethoxybenzene | Microreactor combined with packed tubular reactor | Kilogram-scale production | researchgate.net |

| 4-Fluoro-2-methoxyaniline (for nitration) | Telescoped laboratory-scale flow process | 25 mmol/h, 82% isolated yield over two steps | acs.org |

| Aryllithium Intermediates | 16 numbered-up 3D-printed metal microreactors | Up to 20 g in 10 minutes | acs.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related aromatic nitriles aims to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. mit.eduuni-saarland.de These principles serve as a framework for designing safer and more sustainable chemical processes from the ground up. uni-saarland.deijfmr.com

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as solvents, which are often toxic, flammable, and contribute to pollution. mit.edu Research into nitrile synthesis has demonstrated the viability of alternative, greener solvent systems and even solvent-free conditions.

Water is an exemplary green solvent due to its non-toxicity, non-flammability, and abundance. A one-pot conversion of various aromatic aldehydes to the corresponding aryl nitriles has been successfully developed using water as the solvent, thereby minimizing pollution. rsc.org This approach, which proceeds via an aldoxime intermediate, avoids the use of harmful chemical reagents typically employed in conventional methods. rsc.org Biocatalytic methods, such as those using aldoxime dehydratases, are particularly effective in aqueous media, offering a sustainable and energy-efficient route to aromatic nitriles. nih.govnih.gov

Solvent-free, or solid-state, reactions represent another significant advancement. cmu.edu These reactions, sometimes facilitated by grinding the reactants together, can lead to higher efficiency, easier product separation, and a drastic reduction in waste. researchgate.net For instance, a deep eutectic mixture of choline (B1196258) chloride and urea (B33335) has been shown to be an efficient and ecofriendly catalyst for the one-pot synthesis of nitriles from aldehydes under solvent-free conditions. organic-chemistry.org

Below is a table comparing conventional solvents with greener alternatives for nitrile synthesis.

Interactive Table: Comparison of Solvents for Nitrile Synthesis| Solvent Type | Example(s) | Advantages | Disadvantages | Relevant Findings |

|---|---|---|---|---|

| Conventional | DMF, NMP, Acetonitrile | High solubility for many reagents | Toxic, high boiling point, difficult to recycle | Often used in traditional methods like dehydration of amides and oximes, but their consumption is a significant drawback. rsc.org |

| Green Solvents | Water, Aqueous Methanol (B129727) | Non-toxic, safe, abundant, low cost | Limited solubility for non-polar substrates, may require co-solvents | Water has been used for the one-pot synthesis of aryl nitriles from aldehydes. rsc.org An eco-friendly protocol using aqueous methanol has also been described. organic-chemistry.org |

| Solvent-Free | Neat reaction, Grinding | No solvent waste, high reaction rates, simple work-up | Potential for heat dissipation issues, limited to solid-state compatible reactions | Efficient nitrile synthesis from aldehydes has been achieved using a deep eutectic mixture as a catalyst under solvent-free conditions. organic-chemistry.org |

To quantitatively assess the "greenness" of a chemical process, metrics such as Atom Economy (AE) and Process Mass Intensity (PMI) are employed. whiterose.ac.uk

Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction in converting reactant atoms into the desired product. greenchemistry-toolkit.org It is a theoretical calculation that assumes 100% yield and highlights the amount of waste generated by the reaction stoichiometry itself. greenchemistry-toolkit.orgacs.org

Formula for Atom Economy: AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Process Mass Intensity (PMI) provides a more holistic view of the process efficiency by considering all materials used, including reactants, solvents, catalysts, and workup chemicals, relative to the mass of the final product. greenchemistry-toolkit.orgacs.org The ideal PMI is 1, meaning only the product's mass is considered, with lower values indicating a more sustainable process. rsc.org

Formula for Process Mass Intensity: PMI = Total Mass of Inputs (Reactants, Solvents, etc.) / Mass of Final Product

Let's consider a hypothetical Sandmeyer reaction to produce this compound from 4-methyl-2-nitroaniline (B134579). This classic route, while effective, often demonstrates poor atom economy and a high PMI due to the use of stoichiometric reagents and multi-step processes.

Table: Hypothetical Green Metrics for a Sandmeyer Synthesis of this compound

| Metric | Calculation Steps | Value | Interpretation |

|---|---|---|---|

| Atom Economy (AE) | Reactants: 4-methyl-2-nitroaniline (152.15 g/mol ) + NaNO₂ (69.00 g/mol ) + CuCN (89.56 g/mol ) + HCl (36.46 g/mol )Product: this compound (162.15 g/mol )AE = [162.15 / (152.15 + 69.00 + 89.56 + 36.46)] x 100 | 46.7% | Less than half of the atoms from the reactants are incorporated into the final product, indicating significant byproduct formation (e.g., N₂, CuCl, H₂O, NaCl). This is characteristic of a low atom economy reaction. |

| Process Mass Intensity (PMI) | Inputs: 4-methyl-2-nitroaniline (152g), NaNO₂ (70g), CuCN (90g), HCl (200g), Water (2000g), Organic Solvent (1000g)Product Yield: 130g (80% yield)PMI = (152+70+90+200+2000+1000) / 130 | 27.0 | For every 1 kg of product, 27 kg of material are used, with 26 kg becoming waste. This high PMI is typical for traditional multi-step syntheses with extensive workups in the pharmaceutical and fine chemical industries. acs.orgwalisongo.ac.id |

Improving these metrics involves designing synthetic routes that maximize the incorporation of starting materials into the product, such as addition reactions, and minimizing solvent and reagent use, which is a core objective of developing sustainable catalytic and electrochemical methods. walisongo.ac.id

Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions with higher efficiency and selectivity under milder conditions, often reducing energy consumption and waste. mit.edu The development of sustainable catalytic systems for nitrile synthesis, including for this compound, is an active area of research.

Biocatalysis: Enzymes offer an exceptionally green alternative to traditional chemical catalysts. Aldoxime dehydratases (Oxd), in particular, have emerged as powerful biocatalysts for producing nitriles from aldoximes in water under mild temperature and pH conditions. nih.govmdpi.com Researchers have engineered these enzymes to enhance their activity and stability, making them suitable for the scalable synthesis of various aromatic nitriles. nih.gov This biocatalytic approach avoids the use of toxic cyanide reagents and harsh reaction conditions, representing a significant step towards sustainable manufacturing. nih.gov

Homogeneous and Heterogeneous Catalysis: Transition metal-catalyzed reactions, using metals like palladium, nickel, or copper, have become vital for modern nitrile synthesis. While effective, a key green chemistry objective is to replace precious metal catalysts (like palladium) with those based on more abundant and less toxic metals (like nickel or iron). dntb.gov.ua For example, a nickel-catalyzed aqueous cyanation of allylic alcohols provides an environmentally friendly route to nitriles. organic-chemistry.org Furthermore, developing heterogeneous catalysts is advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost.

Photocatalysis: Light-driven reactions offer a sustainable method for activating chemical bonds. Photochemical syntheses of nitriles have been developed that use light as an energy source and avoid the need for metal catalysts or toxic cyanide gas, using alternative cyano sources like 1,4-dicyanobenzene. organic-chemistry.org

Table: Comparison of Catalytic Systems for Aromatic Nitrile Synthesis

| Catalytic System | Description | Advantages | Challenges |

|---|---|---|---|

| Biocatalysis (e.g., Aldoxime Dehydratases) | Uses enzymes to convert aldoximes to nitriles. | Operates in water at mild temperatures; high selectivity; biodegradable catalyst; avoids toxic cyanides. nih.govnih.gov | Substrate scope may be limited; enzyme stability and cost can be concerns for industrial scale-up. |

| Abundant Metal Catalysis (e.g., Ni, Fe, Cu) | Employs catalysts based on earth-abundant metals. | Lower cost and toxicity compared to precious metals (Pd, Pt, Rh); enables novel reactivities. dntb.gov.uaorganic-chemistry.org | Can sometimes require higher catalyst loadings or harsher conditions than precious metal counterparts. |

| Photocatalysis | Uses light to drive the chemical reaction, often with a photosensitizer. | Energy-efficient; enables unique transformations under mild conditions; can avoid toxic reagents. organic-chemistry.org | Requires specialized photoreactor equipment; substrate scope can be dependent on light absorption properties. |

Electrochemical Synthesis Pathways for Nitrile Compounds

Electrochemical synthesis, or electrosynthesis, is an emerging green technology that uses electrical current to drive chemical reactions. This approach offers several advantages, including the use of clean electrons as a "reagent," operation at ambient temperature and pressure, and the potential to avoid stoichiometric oxidants or reductants, which significantly reduces waste. acs.org

Several electrochemical methods for synthesizing aromatic nitriles have been reported:

From Aldehydes: Aromatic nitriles can be synthesized efficiently from the corresponding aldehydes via a paired electrosynthesis strategy. In this process, both the anodic and cathodic reactions contribute to the desired transformation, maximizing current efficiency. One such system uses a recyclable chloride/hypochlorite redox mediator to convert the aldehyde into the nitrile. researchgate.net

From Alcohols: Direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) has been demonstrated using nickel-based catalysts. chemrxiv.org This method provides a direct route from readily available starting materials. A mild electrochemical method for converting various alcohols into nitriles has also been developed, showing broad functional group tolerance. organic-chemistry.org

From Amines: The electrochemical oxidation of primary amines is another pathway to produce nitriles. acs.org These reactions can be performed using unmodified electrodes or electrodes modified with catalysts to improve efficiency and selectivity.

The application of electrosynthesis to produce this compound could proceed, for example, from 4-methyl-2-nitrobenzyl alcohol or 4-methyl-2-nitrobenzaldehyde. This would align with green chemistry principles by reducing reagent use and operating under mild conditions.

Iii. Chemical Reactivity and Transformation Chemistry of 4 Methyl 2 Nitrophenyl Acetonitrile

Reactivity of the Nitrile Group

The acetonitrile (B52724) moiety, consisting of a methylene (B1212753) bridge (-CH2-) and a cyano group (-CN), is a site of significant chemical activity.

The term "acetonitrile moiety" encompasses the active methylene (-CH2-) group. The protons on this carbon are rendered acidic by the powerful electron-withdrawing effects of both the adjacent nitrile group and the ortho-nitro-substituted phenyl ring. This increased acidity facilitates deprotonation by a suitable base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then participate in various substitution reactions with electrophiles.

Research on the analogous compound, 4-nitrophenylacetonitrile (B121139), highlights the reactivity of this active methylene group. rsc.org The presence of strong electron-attracting groups makes these protons susceptible to abstraction, enabling condensation reactions. rsc.org This principle allows for alkylation or acylation at the benzylic carbon, providing a pathway to introduce new substituents and build more complex molecular architectures.

The cyano group (-C≡N) is a versatile functional handle that can be converted into several other important chemical groups. Two of the most common transformations are hydrolysis to a carboxylic acid and reduction to a primary amine.

Hydrolysis: The nitrile can be hydrolyzed under either acidic or basic conditions to yield (4-Methyl-2-nitrophenyl)acetic acid. This reaction typically proceeds via an intermediate amide. The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. semanticscholar.org For instance, studies on the hydrolysis of various para-substituted nitrophenyl esters show a clear dependence on the electronic properties of the substituents. semanticscholar.org

Reduction: The nitrile group can be reduced to a primary amine, yielding 2-(4-Methyl-2-nitrophenyl)ethan-1-amine. A significant challenge in this transformation is achieving selectivity, as the nitro group is also susceptible to reduction. However, specific reagents and conditions have been developed to selectively reduce nitriles in the presence of nitro groups. For example, the use of borane (B79455) complexes or systems like sodium borohydride (B1222165)/trifluoroacetic acid can achieve this transformation, which is valuable in the synthesis of pharmacologically active substances.

Reactivity of the Nitro Group

The nitro group (-NO2) is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Its most common and synthetically useful transformation is reduction to an amino group.

The selective reduction of the nitro group in (4-Methyl-2-nitrophenyl)acetonitrile to form (2-Amino-4-methylphenyl)acetonitrile is a crucial transformation. This product is a valuable intermediate in the synthesis of various heterocyclic compounds and other fine chemicals. The key challenge is to reduce the nitro group without affecting the chemically sensitive nitrile functionality. researchgate.net A wide array of modern catalytic and metal-mediated methods have been developed to achieve this high degree of chemoselectivity. researchgate.netnih.gov

Numerous catalytic systems have proven effective for the chemoselective reduction of aromatic nitro compounds, even in the presence of other reducible functionalities like nitriles, halogens, and carbonyls. organic-chemistry.org These methods often offer mild reaction conditions and high yields. organic-chemistry.org

Recent advances have focused on both precious-metal catalysts and more abundant first-row transition metals, as well as metal-free approaches. researchgate.net

Cobalt-Based Catalysts: Zirconium metal-organic frameworks supporting a salicylaldimine-cobalt(II) complex have shown excellent activity in the chemoselective reduction of nitro compounds using phenylsilane (B129415) as the reducing agent under mild conditions. nih.gov Similarly, cobalt oxide nanocomposites have been used for the catalytic reduction of 4-nitrophenol (B140041) in the presence of sodium borohydride (NaBH4). mdpi.com

Copper-Based Catalysts: Copper nanowires have demonstrated outstanding catalytic performance in the reduction of 4-nitrophenol to 4-aminophenol (B1666318) using NaBH4, achieving rapid conversion. nih.gov The mechanism is believed to follow a Langmuir-Hinshelwood model where borohydride ions and the nitro compound adsorb onto the nanowire surface, facilitating the reduction. nih.gov

Metal-Free Methods: A notable green chemistry approach involves the use of tetrahydroxydiboron (B82485) (B2(OH)4) in water. organic-chemistry.org This system effectively reduces a wide range of aromatic nitro compounds to their corresponding amines with good functional group tolerance, including cyano groups, under mild, metal-free conditions. organic-chemistry.org

The table below summarizes various modern methods applicable for the selective reduction of the nitro group in substrates like this compound.

| Catalyst/Reagent System | Substrate Example | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| salim-UiO-CoCl / Phenylsilane | Nitroarenes | Toluene (B28343) | Room Temp | Excellent | nih.gov |

| Cobalt Oxide Nanocomposites / NaBH₄ | 4-Nitrophenol | Water | - | High | mdpi.com |

| Copper Nanowires / NaBH₄ | 4-Nitrophenol | Water | Room Temp, 60s | 99% | nih.gov |

| B₂(OH)₄ | Nitroarenes with -CN group | Water | 80°C, 8h | High (up to 99%) | organic-chemistry.org |

The photochemistry of this compound is expected to be dominated by the presence of the nitro group in the ortho position to a benzylic C-H bond. This specific arrangement enables a distinct photochemical reaction pathway compared to its meta and para isomers. rsc.org Upon UV irradiation, ortho-nitrobenzyl compounds typically undergo an intramolecular hydrogen atom transfer from the benzylic carbon to the excited nitro group. researchgate.netnih.gov

This process leads to the formation of a transient species known as an aci-nitro intermediate. nih.gov This intermediate then rearranges to yield the final product, which in this case would be 2-acetyl-4-methyl-nitrosobenzene. nih.gov This intramolecular pathway is often efficient. Studies on related ortho-nitrobenzyl alcohols show that this photoreaction can proceed with high quantum yields, with values of approximately 60% (Φ = 0.6) reported for the formation of the corresponding nitroso-ketone or aldehyde. nih.gov The reaction can be sensitized by triplet sensitizers, indicating that a triplet excited state is involved in the initial hydrogen abstraction step. rsc.org

This reactivity contrasts sharply with many other nitroaromatic compounds, which are often non-fluorescent or weakly fluorescent because they undergo very rapid and efficient intersystem crossing from the excited singlet state to a triplet state, a process which quenches fluorescence. rsc.org The unique intramolecular reaction pathway available to ortho-nitrobenzyl derivatives provides a more efficient route for photochemical transformation. rsc.orgnih.gov

Electron-Withdrawing Effects on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution is significantly influenced by the substituents it carries. The nitro group (-NO₂) is a powerful electron-withdrawing group, and its presence deactivates the aromatic ring. google.comsiue.eduyoutube.com This deactivation occurs through both inductive and resonance effects. Inductively, the electronegative nitrogen and oxygen atoms pull electron density away from the ring through the sigma bond. youtube.com By resonance, the nitro group can delocalize the ring's pi-electrons onto its oxygen atoms, creating a positive charge within the ring system, which repels incoming electrophiles. siue.eduyoutube.com

The cyanomethyl group (-CH₂CN) also exhibits an electron-withdrawing effect, albeit weaker than the nitro group. The cyano group itself is deactivating. siue.edu Consequently, the cumulative effect of the ortho-nitro and the cyanomethyl groups renders the aromatic ring in this compound substantially less nucleophilic than benzene. This makes electrophilic aromatic substitution reactions, such as nitration or halogenation, considerably more difficult, requiring harsh reaction conditions. youtube.com For comparison, in nitration reactions, an -NO₂ substituent can make an aromatic ring more than 10 million times less reactive than benzene. youtube.com The methyl group (-CH₃) is a weak activating group, but its influence is overshadowed by the potent deactivating effects of the nitro and cyanomethyl substituents.

Reactivity of the Benzylic Methylene (α-Carbon)

The most significant site of reactivity on the this compound molecule is the benzylic methylene group (the α-carbon). The protons attached to this carbon are unusually acidic due to the combined electron-withdrawing effects of the adjacent aromatic ring, which is substituted with a nitro group, and the cyano group.

Acidity of α-Protons and Generation of Carbanion Intermediates

The protons on the α-carbon of this compound are acidic because the resulting conjugate base, a carbanion, is highly stabilized. libretexts.org This stabilization arises from the delocalization of the negative charge from the carbon atom onto both the cyano group and the 2-nitrophenyl ring. siue.eduresearchgate.net The nitro group, being in the ortho position, is particularly effective at stabilizing the negative charge through resonance. This process involves the formation of a quinoid-like structure in the benzene ring, which allows the negative charge to be shared by the electronegative oxygen atoms of the nitro group. researchgate.net The cyano group also participates in delocalizing the charge.

The formation of this stable carbanion intermediate is readily achieved by treatment with a suitable base. libretexts.org The acidity of such C-H bonds in nitrophenyl compounds means that even moderately strong bases can facilitate deprotonation. researchgate.net

Kinetic Studies of Proton Transfer Reactions

The rate of proton transfer is highly dependent on factors such as the strength of the base and the steric hindrance around the acidic proton. researchgate.net For instance, the reaction rates for a series of nitrophenyl C-acids with the bases 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) have been measured, demonstrating how steric bulk on either the C-acid or the base can influence the reaction kinetics. bldpharm.com

Table 1: Second-Order Rate Constants (k₂H) for Proton Transfer from Nitrophenyl C-Acids to TBD and MTBD in Acetonitrile at 25°C.

| C-Acid | Base | Rate Constant (k₂H) dm³ mol⁻¹ s⁻¹ |

| 1-(4-nitrophenyl)-1-nitroethane | MTBD | 317 |

| 1-(4-nitrophenyl)-1-nitropropane | MTBD | 86 |

| 2-methyl-1-(4-nitrophenyl)-1-nitropropane | MTBD | 7.6 |

| 1-(4-nitrophenyl)-1-nitroethane | TBD | 15200 |

| 1-(4-nitrophenyl)-1-nitropropane | TBD | 5300 |

| 2-methyl-1-(4-nitrophenyl)-1-nitropropane | TBD | 1100 |

This table presents kinetic data for analogous compounds to illustrate the principles of proton transfer reactions. Data sourced from the Canadian Journal of Chemistry. bldpharm.com

Primary Deuterium (B1214612) Isotope Effects in Deprotonation

The mechanism of the deprotonation step can be further elucidated by examining the primary deuterium kinetic isotope effect (KIE), expressed as the ratio of the rate constant for the protonated substrate (kH) to that of its deuterated analogue (kD). molport.com A significant primary deuterium isotope effect (typically kH/kD > 2) indicates that the C-H bond is being broken in the rate-determining step of the reaction.

For proton transfer reactions involving nitrophenyl C-acids, large KIE values are often observed, confirming that the cleavage of the carbon-hydrogen bond is the kinetically significant step. bldpharm.com The magnitude of the KIE can be influenced by the symmetry of the transition state. Studies on related nitrophenyl compounds have reported substantial KIE values, which vary with the specific C-acid and base used.

Table 2: Primary Deuterium Kinetic Isotope Effects (kH/kD) for Deprotonation of Nitrophenyl C-Acids by TBD and MTBD in Acetonitrile at 25°C.

| C-Acid | Base | kH/kD |

| 1-(4-nitrophenyl)-1-nitroethane | MTBD | 12.5 |

| 1-(4-nitrophenyl)-1-nitropropane | MTBD | 10.8 |

| 2-methyl-1-(4-nitrophenyl)-1-nitropropane | MTBD | 6.9 |

| 1-(4-nitrophenyl)-1-nitroethane | TBD | 9.9 |

| 1-(4-nitrophenyl)-1-nitropropane | TBD | 11.2 |

| 2-methyl-1-(4-nitrophenyl)-1-nitropropane | TBD | 12.6 |

This table presents KIE data for analogous compounds to illustrate the principles of deprotonation. Data sourced from the Canadian Journal of Chemistry. bldpharm.com

Carbon-Carbon Bond Forming Reactions

Nucleophilic Additions to Electrophilic Systems

The resonance-stabilized carbanion generated from this compound is a potent nucleophile and can be utilized in a variety of carbon-carbon bond-forming reactions. siue.edu These reactions are fundamental in organic synthesis for building more complex molecular skeletons. A common application is the reaction of the carbanion with electrophiles such as alkyl halides in nucleophilic substitution reactions. google.com

For example, the alkylation of related phenylacetonitrile (B145931) compounds can be achieved by first generating the carbanion with a strong base, such as an alkali metal hydroxide (B78521) in the presence of a solvent like dimethyl sulfoxide (B87167) (DMSO), followed by the addition of an organohalide. google.com The carbanion attacks the electrophilic carbon of the organohalide, displacing the halide and forming a new C-C bond. This type of reaction allows for the extension of the carbon chain at the benzylic position, providing a route to a wide array of substituted nitrile compounds. google.com

Conjugate Additions (Michael Reactions) with Nitrophenylacetonitriles

The Michael reaction, a cornerstone of carbon-carbon bond formation, involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org Nitrophenylacetonitriles, including the ortho-nitro substituted variants, serve as effective Michael donors due to the acidic nature of the benzylic protons, which are activated by the electron-withdrawing nitro group. wikipedia.orgacs.org This reaction is thermodynamically controlled and is a widely used method for creating 1,5-dicarbonyl compounds or their synthetic equivalents. organic-chemistry.org

The general mechanism proceeds in three main steps:

Deprotonation: A base abstracts a proton from the carbon adjacent to the nitrile group, forming a resonance-stabilized carbanion (enolate). wikipedia.orgmasterorganicchemistry.com

Conjugate Addition: The resulting nucleophilic carbanion attacks the β-carbon of the α,β-unsaturated acceptor. wikipedia.orgmasterorganicchemistry.com

Protonation: The newly formed enolate is protonated, yielding the final Michael adduct. masterorganicchemistry.com

Research has shown that o-nitrophenylacetonitrile undergoes Michael additions with various acceptors, such as N-substituted maleimides, under mild conditions using a base like potassium carbonate. researchgate.net These reactions can proceed with high diastereoselectivity. researchgate.net The presence of the nitro group not only activates the methylene protons for the initial addition but also can participate in subsequent transformations. acs.org

Table 1: Examples of Michael Additions with o-Nitrophenylacetonitrile

| Michael Acceptor | Base | Solvent | Product | Observations | Reference |

|---|---|---|---|---|---|

| N-Methylmaleimide | K₂CO₃ | Ethanol | Diastereomeric Adducts | Reaction proceeds diastereoselectively under mild conditions. | researchgate.net |

| N-Phenylmaleimide | K₂CO₃ | Ethanol | Diastereomeric Adducts | The major diastereomer could be isolated by washing the crude product. | researchgate.net |

| α,β-Unsaturated Aldehydes | Organocatalyst | Not Specified | γ-Nitro Aldehydes | The nitro group acts as a temporary activating group. | acs.org |

α-Alkylation and Arylation Strategies

The acidic α-protons of this compound make it a prime candidate for α-alkylation and α-arylation reactions, which are fundamental strategies for building molecular complexity.

α-Alkylation: This process involves the substitution of an α-hydrogen with an alkyl group. Base-mediated protocols are common, where a base is used to generate the nucleophilic carbanion, which then reacts with an alkyl halide or another suitable electrophile. google.com For instance, the α-methylation of o-(nitrophenyl)acetonitrile has been successfully achieved using methyl iodide and potassium carbonate. researchgate.net More advanced, sustainable methods utilize alcohols as alkylating agents through base-catalyzed or transition-metal-catalyzed "borrowing hydrogen" strategies, avoiding the need for pre-functionalized electrophiles. researchgate.net

α-Arylation: Introducing an aryl group at the α-position can be accomplished using various methods. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the α-arylation of arylacetonitriles with aryl halides or sulfonates. researchgate.net For example, a catalyst system of Pd(OAc)₂ with a ligand like XPhos can effectively couple a range of aryl tosylates and mesylates with arylacetonitriles. researchgate.net Additionally, transition-metal-free approaches have been developed, such as the reaction of nitro-containing compounds with diaryliodonium salts. rsc.org

Table 2: α-Functionalization of Nitrophenylacetonitriles

| Reaction Type | Substrate | Reagent(s) | Catalyst/Base | Result | Reference |

|---|---|---|---|---|---|

| α-Methylation | o-Nitrophenylacetonitrile | Methyl Iodide | K₂CO₃ | α-Methylated product | researchgate.net |

| α-Alkylation | Arylacetonitriles | Alcohols | Base-catalyzed | α-Alkylated arylacetonitriles | researchgate.net |

| α-Arylation | Arylacetonitriles | Aryl Tosylates | Pd(OAc)₂ / XPhos | α-Aryl arylacetonitriles | researchgate.net |

Palladium-Catalyzed α-Alkenylation of Arylacetonitriles

The introduction of a vinyl group at the α-position of arylacetonitriles yields aryl acrylonitriles, which are valuable structures in medicinal chemistry. nih.gov Palladium catalysis provides an efficient pathway for this transformation. nih.govresearchgate.net A catalyst system, often comprising a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand such as NIXANTPHOS, can facilitate the coupling of arylacetonitriles with vinyl halides or vinyl triflates. nih.govresearchgate.net

This method is notable for its broad substrate scope, tolerating various functional groups on both the arylacetonitrile and the vinyl partner. researchgate.net The reaction can be scaled up, demonstrating its practical utility in synthesis. researchgate.net While specific examples using this compound are not prominent in the cited literature, the general applicability to substituted arylacetonitriles suggests its potential as a substrate. researchgate.net The reaction accommodates arylacetonitriles with both electron-donating (like methyl) and electron-withdrawing groups. researchgate.net

Cyclization Reactions and Heterocycle Synthesis

The ortho-disubstituted pattern of this compound, with a nitro group and a cyanomethyl group adjacent to each other, is a classic precursor for intramolecular cyclization reactions to form benzo-fused heterocyclic systems.

Intramolecular Cyclization Pathways of ortho-Substituted Nitrophenylacetonitriles

The proximity of the nitro and cyanomethyl groups in ortho-substituted nitrophenylacetonitriles allows for a variety of intramolecular cyclization reactions, often triggered by the reduction of the nitro group. The resulting amino group can react with the nitrile or a derivative thereof to form a new ring.

One of the most well-known transformations is the reductive cyclization to form indole (B1671886) scaffolds. organicreactions.org However, other pathways are possible. For example, research has shown that under certain conditions, an enolate formed from o-nitrophenylacetonitrile can engage in an intramolecular nucleophilic attack on the ortho-nitro group, leading to the formation of quinoline (B57606) structures instead of the expected indoles. researchgate.net This divergent reactivity highlights the rich and sometimes unexpected chemistry of these substrates. More recently, photo-induced reductive cyclization methods have been developed, offering a mild, catalyst-free approach to N-fused heterocycles from 2-nitroaryl compounds. rsc.org

Synthesis of Benzo-Fused Heterocyclic Scaffolds

Ortho-nitrophenylacetonitriles are versatile synthons for a range of benzo-fused heterocycles beyond indoles, including quinolines, quinoline-N-oxides, and 2,1-benzisoxazoles. researchgate.net The specific heterocycle formed depends on the reaction conditions and the other reagents involved.

Quinoline Derivatives

Quinoline and its derivatives are a critical class of heterocycles with widespread applications, particularly in medicinal chemistry. derpharmachemica.comnih.gov The synthesis of quinolines from ortho-nitrophenylacetonitriles is a powerful strategy. A common approach involves the reduction of the nitro group to an amine, followed by cyclization. For example, reacting 2-(2-nitrophenyl)acetonitrile with zinc dust and ammonium (B1175870) acetate (B1210297) can produce 2-(2-aminophenyl)acetonitrile, a key intermediate for further elaboration into quinoline systems. rjlbpcs.com

A more direct and novel synthesis involves the reaction of o-nitrophenylacetonitrile Michael adducts at higher temperatures. researchgate.net An unusual annulation occurs where the enolate of the Michael adduct attacks the nitro group, ultimately leading to the formation of 2,3,4-trisubstituted quinolines. researchgate.net This pathway represents an alternative to classical quinoline syntheses like the Skraup, Doebner-Von Miller, or Friedländer reactions. derpharmachemica.comiipseries.org Reductive cyclization of related 2'-nitrochalcones, which can be derived from nitrophenylacetic acids, using palladium catalysis is another effective route to 2-aryl-4-quinolones. mdpi.com

Multicomponent Reactions for Diverse Nitrogen-Containing Heterocycles

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all starting materials. organic-chemistry.orgrsc.org This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules, which is particularly useful in medicinal chemistry and drug discovery. nih.govmdpi.com this compound is a valuable substrate for MCRs due to its activated methylene group, which can act as a nucleophilic component.

A prominent example of an MCR applicable to this substrate is the Hantzsch dihydropyridine (B1217469) synthesis. organic-chemistry.orgwikipedia.org In a modified Hantzsch-type reaction, this compound can function as the active methylene component. It can react with an aldehyde and a β-ketoester in the presence of a nitrogen source, such as ammonium acetate, to construct highly substituted dihydropyridine or pyridine (B92270) rings. The reaction of the closely related 2-nitroacetophenone in a four-component reaction to yield 5-nitro-1,4-dihydropyridines has been documented, suggesting a similar reactivity for the acetonitrile analogue.

The general scheme involves the initial Knoevenagel condensation of the aldehyde with the β-ketoester, followed by the Michael addition of an enamine (formed from the β-ketoester and ammonia). A similar pathway can be envisioned where this compound or its enamine equivalent participates as one of the active methylene compounds. The resulting dihydropyridine can often be oxidized in a subsequent step, or sometimes in situ, to the corresponding aromatic pyridine derivative.

The table below outlines the components of a potential Hantzsch-type multicomponent reaction involving this compound for the synthesis of a substituted pyridine.

| Component 1 | Component 2 | Component 3 | Component 4 | Resulting Heterocycle Core |

| This compound | An Aldehyde (e.g., Benzaldehyde) | A β-Dicarbonyl compound (e.g., Ethyl acetoacetate) | Nitrogen Source (e.g., Ammonium acetate) | Substituted Dihydropyridine/Pyridine |

This table illustrates a representative multicomponent reaction based on the known reactivity of related compounds in Hantzsch synthesis.

The versatility of MCRs means that by varying the aldehyde, the β-dicarbonyl compound, and other reaction partners, a wide array of complex nitrogen-containing heterocyclic structures can be synthesized from the this compound scaffold.

Iv. Advanced Applications in Organic Synthesis and Materials Science

As a Strategic Building Block in Complex Molecule Construction

The unique structural features of (4-Methyl-2-nitrophenyl)acetonitrile, namely the ortho-nitro group and para-methyl group on the phenylacetonitrile (B145931) scaffold, make it a strategic component for constructing intricate molecular architectures. The electron-withdrawing nature of the nitro group and the presence of the reactive cyanomethyl group are pivotal to its utility.

Substituted phenylacetonitriles are crucial starting materials in the synthesis of numerous high-value chemicals, particularly pharmaceuticals. For instance, the closely related compound p-nitrophenylacetonitrile serves as a key intermediate in the industrial production of the β-blocker Atenolol (B1665814) and the antidepressant Venlafaxine. google.com The synthesis pathways for these drugs often involve the chemical modification of both the nitrile group and the aromatic ring. google.com This highlights the potential of this compound as a precursor for a new generation of complex and potentially bioactive molecules. The presence of the methyl and nitro groups provides specific sites for further chemical reactions, allowing for the creation of diverse molecular libraries. The compound can be used in the preparation of p-nitrophenylacetic acid, another important chemical intermediate. chemicalbook.com

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. researchgate.net The synthesis of MOFs can be achieved through various methods, including solvothermal and microwave-assisted techniques, which often involve the self-assembly of components in the liquid phase. nih.gov The properties of MOFs, such as pore size, shape, and chemical environment, can be precisely controlled by choosing appropriate organic linkers and metal ions. researchgate.net

Functional groups on the organic linkers are crucial for the properties and applications of the resulting MOFs. Post-synthetic modification (PSM) is a widely used technique to introduce new functionalities into a pre-existing MOF structure. nih.gov Although direct examples of this compound being used as a primary linker in MOF synthesis are not prominently documented, its structure is well-suited for such applications. The nitrile group can coordinate with metal centers, and the aromatic ring can be incorporated into larger, rigid linker molecules. Furthermore, the nitro group could be chemically modified post-synthesis to introduce other functional groups, thereby tuning the framework's properties for applications in areas like gas storage, separation, or catalysis.

Development of Aromatic Acrylonitrile (B1666552) Derivatives Utilizing Arylacetonitriles

Aryl acrylonitriles are a significant subclass of acrylonitrile compounds, widely found as structural motifs in pharmaceuticals and other bioactive molecules. The development of efficient methods to synthesize these derivatives from readily available arylacetonitriles is an area of active research.

A highly efficient method for synthesizing aryl acrylonitrile derivatives involves the palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates. This reaction provides excellent yields for a wide range of substrates, including those with both electron-donating and electron-withdrawing groups on the aromatic ring. The reaction typically employs a palladium acetate (B1210297) catalyst in conjunction with a specialized ligand like NIXANTPHOS. The process is robust and tolerates various functional groups, making it a versatile tool for organic synthesis.

The table below summarizes the conditions and yields for the synthesis of various aryl acrylonitriles using this palladium-catalyzed method, demonstrating its broad applicability.

| Arylacetonitrile Reactant | Vinyl Halide/Triflate | Product | Yield (%) |

|---|---|---|---|

| Phenylacetonitrile | 2-bromo-1-propene | 2-phenyl-3-methylacrylonitrile | 75 |

| 4-Methoxyphenylacetonitrile | Bromomethylenecyclohexane | 2-(4-methoxyphenyl)-2-(cyclohexylidenemethyl)acetonitrile | 67 |

| 4-Chlorophenylacetonitrile | Bromomethylenecyclohexane | 2-(4-chlorophenyl)-2-(cyclohexylidenemethyl)acetonitrile | 95 |

| 4-Fluorophenylacetonitrile | Bromomethylenecyclohexane | 2-(4-fluorophenyl)-2-(cyclohexylidenemethyl)acetonitrile | 83 |

| 2-Naphthylacetonitrile | Bromomethylenecyclohexane | 2-(naphthalen-2-yl)-2-(cyclohexylidenemethyl)acetonitrile | 67 |

A key advantage of the palladium-catalyzed α-alkenylation method is its scalability. Successful gram-scale synthesis has been demonstrated, which is a critical factor for the practical application of this chemistry in industrial settings. Once synthesized, the resulting aryl acrylonitrile products are versatile intermediates themselves. Their chemical structure offers multiple sites for further functionalization, including the selective reduction of the carbon-carbon double bond or the nitrile group, hydrolysis of the nitrile to a carboxylic acid, and epoxidation of the double bond. This versatility allows for the transformation of aryl acrylonitriles into a wide array of other valuable chemical compounds.

Emerging Applications in Advanced Materials Science

The unique electronic and chemical properties of this compound and its derivatives suggest their potential for use in the creation of advanced materials. While research in this area is ongoing, several promising avenues are emerging based on the reactivity of related compounds.

The related compound p-nitrophenylacetonitrile has been used as a radical inhibitor in the polymerization of vinyl acetate. chemicalbook.com This suggests that this compound could find similar applications in polymer science, helping to control polymerization reactions and improve the properties of the resulting polymers. The presence of the nitrile group and the aromatic ring could also allow it to be incorporated as a monomer in certain types of polymerization reactions. mdpi.com

Furthermore, the structural motif of this compound is related to compounds used in the synthesis of dyes. For example, 4-Methyl-2-nitroaniline (B134579) is a known key intermediate for producing red azo dyes. jayfinechem.com By chemically modifying the nitrile group of this compound, it is conceivable to develop new classes of dyes and pigments with tailored colors and properties.

The electronic structure of nitrophenyl compounds, characterized by the strong electron-withdrawing nitro group, makes them interesting candidates for materials with specific electronic properties. researchgate.netd-nb.info Research into the conversion of the parent molecule into its carbanion shows significant changes in the electronic distribution and geometry, which could be exploited in the design of molecular switches or components for electronic devices. researchgate.net

Incorporation into Polymeric Systems

While direct research on the incorporation of this compound into polymeric systems is not extensively documented in publicly available literature, the functional groups present in the molecule—nitrophenyl and acetonitrile (B52724)—are found in monomers and additives used in polymer science. The study of structurally analogous compounds provides insight into the potential roles of this compound in this field.

For instance, the related compound p-Nitrophenylacetonitrile has been identified as a radical inhibitor in the polymerization of vinyl acetate. chemicalbook.com In polymer chemistry, inhibitors are crucial for controlling the rate of polymerization, preventing premature reaction, and ensuring the stability of the monomer during storage. The nitroaromatic structure is key to this inhibitory function.

Table 1: Research on Polymerization Involving Nitrophenyl Derivatives

| Monomer/Compound | Role in Polymerization | Resulting Polymer/Effect | Source(s) |

|---|---|---|---|

| p-Nitrophenylacetonitrile | Radical Inhibitor | Control over vinyl acetate polymerization | chemicalbook.com |

| N-(4-Nitrophenyl) Maleimide | Monomer | Copolymer with cinnamic acid | ijert.org |

Role in Specialty Chemical Production

This compound belongs to the nitrophenylacetonitrile class of compounds, which are recognized as valuable intermediates in the synthesis of more complex, high-value specialty chemicals. google.comgoogle.comgoogle.com Their utility stems from the reactivity of both the nitrile group and the activated aromatic ring, allowing for a variety of chemical transformations.

Nitrophenylacetonitrile derivatives are key precursors in the pharmaceutical and agrochemical industries. google.comgoogle.com For example, p-nitrophenylacetonitrile is a crucial starting material for producing the beta-blocker atenolol and the antidepressant venlafaxine. google.com The synthesis pathway typically involves the transformation of the nitrile and nitro functional groups into the more complex structures required for pharmacological activity. This class of compounds is also used in the preparation of liquid crystals and various agricultural chemicals. google.comgoogle.com

The conversion of the nitrile group (–CN) into other functional groups, such as carboxylic acids, is a common synthetic strategy. p-Nitrophenylacetonitrile, for example, can be used in the preparation of p-nitrophenylacetic acid, another important chemical intermediate. chemicalbook.com The (2-nitrophenyl)acetonitrile structure, in general, is cited as a useful intermediate for agricultural chemicals. google.com

Table 2: Examples of Specialty Chemicals from Nitrophenylacetonitrile Intermediates

| Precursor | Product | Application/Class | Source(s) |

|---|---|---|---|

| p-Nitrophenylacetonitrile | Atenolol | Pharmaceutical (Beta-blocker) | google.com |

| p-Nitrophenylacetonitrile | Venlafaxine | Pharmaceutical (Antidepressant) | google.com |

| p-Nitrophenylacetonitrile | p-Nitrophenylacetic acid | Chemical Intermediate | chemicalbook.com |

| (2-Nitrophenyl)acetonitrile derivatives | Various | Agricultural Chemicals | google.com |

Energetic Materials Research (General Nitro Compound Class)

The this compound molecule contains a nitroaromatic structure, a foundational feature of many energetic materials. nih.gov While this specific compound is not primarily known as an energetic material, its chemical class is central to explosives research. nih.govdtic.mil Nitroaromatic compounds are a major group of industrial chemicals used in the synthesis of explosives. nih.gov

The energetic properties of these compounds are derived from the nitro group (–NO2). nih.gov In this functional group, the nitrogen atom is in a high oxidation state and readily accepts electrons, allowing nitroaromatic compounds to act as their own oxidants. nih.gov This internal combination of fuel (the carbon-hydrogen backbone) and oxidizer (the nitro groups) allows for the rapid release of large amounts of energy upon detonation. nih.gov Well-known explosives like 2,4,6-trinitrotoluene (B92697) (TNT) and picric acid (2,4,6-trinitrophenol) exemplify this principle, where multiple nitro groups are attached to an aromatic ring. nih.govresearchgate.net

The number and position of nitro groups on the aromatic ring significantly influence the compound's energetic properties and stability. nih.gov The nitro group is strongly deactivating toward electrophilic aromatic substitution, which affects the synthetic routes used to produce polynitroaromatic compounds. nih.gov Research in this area focuses on creating materials with high density, high detonation velocity, and low sensitivity to accidental initiation from impact or friction. dtic.milrsc.org The thermal stability of the molecule is another critical factor; for instance, hexanitrostilbene, which can be synthesized from TNT, exhibits increased thermal stability. nih.gov

Table 3: Properties of Representative Nitroaromatic Energetic Materials

| Compound Name | Abbreviation | Key Properties | Source(s) |

|---|---|---|---|

| 2,4,6-Trinitrotoluene | TNT | Widely used military explosive, highly stable. | nih.govresearchgate.net |

| 2,4-Dinitrotoluene | DNT | Common ingredient in industrial explosives. | researchgate.net |

| Picric Acid | TNP | One of the earliest nitroaromatic explosives, corrosive to metals. | nih.govresearchgate.net |

V. Spectroscopic and Advanced Analytical Characterization of 4 Methyl 2 Nitrophenyl Acetonitrile and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of organic compounds, providing detailed information about molecular structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide unique insights into the carbon-hydrogen framework of (4-Methyl-2-nitrophenyl)acetonitrile.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would display complex splitting patterns for the three protons on the benzene (B151609) ring. The methylene (B1212753) (-CH₂) protons adjacent to the nitrile group would likely appear as a singlet, while the methyl (-CH₃) protons would also produce a singlet. Based on analogous structures like (4-nitrophenyl)acetonitrile and 4-methyl-2-nitroaniline (B134579), the chemical shifts can be predicted. spectrabase.comchemicalbook.comchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would be expected to show eight distinct signals: one for the methyl carbon, one for the methylene carbon, one for the nitrile carbon, and five for the aromatic carbons (as one is a quaternary carbon). The chemical shifts are influenced by the electron-withdrawing nitro group and the nitrile group. nih.govnih.gov

Table 1: Predicted NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic-H | ~7.5 - 8.3 | Multiplet (m) |

| Methylene-H (-CH₂) | ~3.9 - 4.2 | Singlet (s) | |

| Methyl-H (-CH₃) | ~2.3 - 2.5 | Singlet (s) | |

| ¹³C NMR | Aromatic-C | ~120 - 150 | - |

| Nitrile-C (-CN) | ~115 - 118 | - | |

| Methylene-C (-CH₂) | ~20 - 25 | - | |

| Methyl-C (-CH₃) | ~20 - 22 | - |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is crucial for determining the molecular weight and elemental composition of a compound.

MS and HRMS: Standard mass spectrometry can confirm the molecular weight of this compound (C₉H₈N₂O₂), which is approximately 176.17 g/mol . High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental formula of the molecule and its derivatives, distinguishing it from other compounds with the same nominal mass. acs.orgub.edu

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. epa.gov This technique is useful for analyzing the purity of this compound and identifying byproducts in a reaction mixture. jppres.com The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and characteristic fragmentation patterns. For a related compound, (4-nitrophenyl)acetonitrile, major fragments are observed at m/z 116 (loss of NO₂) and 89 (loss of HCN from the m/z 116 fragment). nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. doi.org The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its functional groups. researchgate.net

Key characteristic peaks include:

Nitrile (C≡N) stretch: A sharp, medium-intensity peak around 2230-2250 cm⁻¹.

Nitro (NO₂) group: Two strong absorption bands corresponding to asymmetric and symmetric stretching, typically found around 1515-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. researchgate.net

Aromatic C-H stretch: Peaks appearing above 3000 cm⁻¹.

Aliphatic C-H stretch: Peaks for the methyl and methylene groups appearing just below 3000 cm⁻¹.

Aromatic C=C stretch: Peaks in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (-C≡N) | Stretching | 2230 - 2250 |

| Nitro (-NO₂) | Asymmetric Stretching | 1515 - 1560 |

| Symmetric Stretching | 1345 - 1385 | |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (-CH₃, -CH₂) | Stretching | 2850 - 3000 |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. While less common for detailed structural elucidation of such molecules, it is a valuable tool for quantitative analysis and for monitoring the kinetics of reactions involving chromophoric species. thieme-connect.de The conversion of derivatives of this compound, such as the transformation of a related boronic acid pinacol (B44631) ester into 4-nitrophenol (B140041), can be monitored by observing the change in absorbance at a specific wavelength over time. researchgate.net This allows for the determination of reaction rates and equilibrium constants. thieme-connect.de

Chromatographic Separation and Purity Determination

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating products and assessing their purity.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used extensively in organic synthesis to monitor the progress of a reaction. ukessays.comresearchgate.net By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting materials, one can observe the consumption of reactants and the formation of products over time. rsc.orgrsc.org The different components of the mixture travel up the plate at different rates depending on their polarity and the solvent system used, resulting in distinct spots. researchgate.net This allows for a quick assessment of the reaction's completion and can help in identifying the optimal conditions for product purification by column chromatography. ukessays.com

Column Chromatography for Product Purification

Column chromatography is a fundamental purification technique in synthetic organic chemistry, indispensable for isolating desired products from reaction mixtures. For derivatives of this compound, silica gel is commonly employed as the stationary phase due to its polarity and efficacy in separating compounds with varying functional groups.

The choice of the mobile phase, or eluent, is critical for achieving successful separation. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent, is often used. This allows for the sequential elution of compounds based on their affinity for the stationary phase. Common solvent systems include mixtures of petroleum ether (or hexanes) and ethyl acetate (B1210297). acs.org For instance, the purification of various tetrazole derivatives synthesized from related precursors has been effectively achieved using silica gel column chromatography with petroleum ether/ethyl acetate mixtures in ratios ranging from 20:1 to 15:1 (v/v). acs.org

In cases involving more polar compounds, solvent systems like dichloromethane (B109758) (DCM) and acetonitrile (B52724) (MeCN) can be advantageous over the more traditional DCM/methanol (B129727) (MeOH) mixtures. Acetonitrile, being aprotic, can offer more predictable elution and better separation for certain classes of molecules compared to the protic nature of methanol. biotage.com The selection of the appropriate solvent system is typically guided by preliminary analysis using thin-layer chromatography (TLC), which helps in optimizing the separation conditions for the column. biotage.combiotage.com

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Ratio (v/v) |

|---|---|---|---|